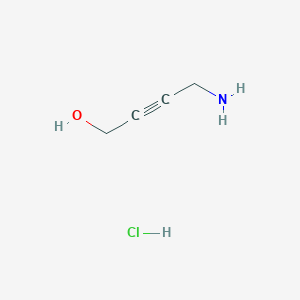![molecular formula C19H25N3O3S2 B2936024 N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040671-29-1](/img/structure/B2936024.png)
N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide: is a complex organic compound that features a thiophene ring substituted with a carboxamide group, a sulfonyl group, and a phenylpiperazine moiety
Wirkmechanismus
Target of action
The compound contains a phenylpiperazine moiety, which is a common structural feature in many pharmaceuticals. Phenylpiperazines often interact with the central nervous system, particularly targeting serotonin and dopamine receptors .
Mode of action
This can result in a variety of effects depending on the specific receptor and its role in the body .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. If it does indeed target serotonin and dopamine receptors, it could potentially influence pathways related to mood, sleep, appetite, and other neurological functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, formulation, route of administration, and individual patient characteristics. For instance, the presence of a sulfonyl group could potentially affect its solubility and absorption .
Result of action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. If it modulates serotonin and dopamine receptors, it could potentially have effects on mood, cognition, motor control, and other neurological functions .
Action environment
Environmental factors such as pH can influence the stability and efficacy of a compound. For example, boronic acids and their esters, which are structurally similar to sulfonyl groups, are known to be only marginally stable in water and their hydrolysis rate can be considerably accelerated at physiological pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the thiophene derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety can be attached via nucleophilic substitution reactions, where the piperazine ring reacts with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored as a potential drug candidate due to its structural features that may interact with biological targets.
Materials Science: The thiophene ring imparts electronic properties that can be useful in the development of organic semiconductors and conductive polymers.
Biological Studies: The phenylpiperazine moiety is known to interact with various receptors, making this compound a candidate for studying receptor-ligand interactions.
Industrial Applications: The compound’s unique structure may find applications in the development of specialty chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
N-(butan-2-yl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide: can be compared with other similar compounds:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and a carboxamide group but differs in the core structure, which is a pyrimidine ring instead of a thiophene ring.
7-{[2-(4-phenylpiperazin-1-yl)ethyl]propylamino}-5,6,7,8-tetrahydronaphthalen-2-ol: This compound has a similar phenylpiperazine moiety but is based on a tetrahydronaphthalene core.
The uniqueness of This compound lies in its combination of a thiophene ring, a sulfonyl group, and a phenylpiperazine moiety, which imparts distinct electronic and chemical properties.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-3-15(2)20-19(23)18-17(9-14-26-18)27(24,25)22-12-10-21(11-13-22)16-7-5-4-6-8-16/h4-9,14-15H,3,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZPOEWXQNXANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2935942.png)

![4-chloro-2-{[3-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B2935945.png)


![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)


![2-chloro-6-fluoro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2935956.png)
![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)


